N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide
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Overview
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide is a complex organic compound characterized by its unique combination of cyclopropyl, pyrrolidinone, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide typically involves multi-step chemical reactions. The synthetic route often includes nucleophilic substitution, ester hydrolysis, and cyclocondensation reactions. For instance, the microwave-assisted synthesis of thiophene moiety-containing sulfonamide compounds has been highlighted as an efficient method.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding alcohols or amines.
Scientific Research Applications
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its incorporation into polymers can enhance properties like thermal stability and solubility.
Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide can be compared with other similar compounds, such as:
Adamantane derivatives: These compounds share the adamantane moiety and exhibit similar stability and reactivity.
Pyrrolidinone derivatives: These compounds feature the pyrrolidinone ring and are often used in medicinal chemistry.
Cyclopropyl-containing compounds: These compounds include the cyclopropyl group, known for its unique reactivity and stability.
The uniqueness of this compound lies in its combination of these distinct moieties, which confer a unique set of chemical and physical properties.
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-2-11-5-6-13(19-11)20(17,18)14-9-7-12(16)15(8-9)10-3-4-10/h5-6,9-10,14H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKHXSGASSNTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2CC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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